Home > Products > Screening Compounds P45993 > 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole - 1415825-08-9

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole

Catalog Number: EVT-1690959
CAS Number: 1415825-08-9
Molecular Formula: C17H20BF3N2O2
Molecular Weight: 352.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

  • Compound Description: This compound serves as a direct precursor to the target compound, 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole, in synthetic pathways. []
  • Relevance: The structures are very similar, differing only in the substituent attached to the nitrogen of the pyrazole ring. The target compound has a 3-trifluoromethylbenzyl group, while this related compound has a 2,2,2-trifluoroethyl group. []

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Compound Description: This compound represents a boronic acid ester intermediate incorporating a benzene ring. It has been synthesized and characterized using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) calculations were also performed to study its molecular structure. [, ]
  • Relevance: While not directly involved in the synthesis of the target compound, this compound exemplifies the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl as a common structural motif in organic synthesis, particularly within the realm of boronic acid derivatives. Both this compound and the target compound belong to this chemical class. [, ]

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

  • Compound Description: This compound is another example of a boronic acid ester intermediate featuring a benzene ring. Similar to the previous example, it has undergone thorough characterization using various spectroscopic and analytical techniques, including DFT calculations. [, ]
  • Relevance: This compound further highlights the prevalence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in the context of boronic acid chemistry. The presence of this shared structural element connects it to the target compound, 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole, classifying them both as boronic acid derivatives. [, ]

5-(4,4,5,5-Tetramethyl-1,3,2-dioxobenzaldehyde-2-yl)benzo[d]oxazole-2-amine

  • Compound Description: This compound serves as a starting material in the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, a crucial intermediate in the development of PROTAC molecule PRO1, which targets mTOR. [, ]
  • Relevance: Though not directly related to the target compound, this compound underscores the versatility of boronic acid derivatives, particularly those incorporating the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, in complex multi-step syntheses. This highlights the broader significance of the target compound's chemical class in medicinal chemistry. [, ]

1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Compound Description: This compound features a bromine atom on the benzene ring, offering a site for further functionalization through various chemical transformations. []
  • Relevance: The structural resemblance to 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is significant. Both share a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole core, with the only difference being the substituent on the benzyl group. The presence of a bromine atom in this compound instead of a trifluoromethyl group in the target compound presents an opportunity to explore structure-activity relationships within this series of molecules. []
Overview

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is a novel compound with significant potential in medicinal chemistry. This compound features a pyrazole core substituted with a trifluoromethyl-benzyl group and a dioxaborolane moiety, which may enhance its chemical reactivity and biological activity. The compound's unique structure suggests it could play a role in various applications, particularly in drug development.

Source

The compound is cataloged under the CAS number 903550-26-5 and has been documented in chemical databases such as PubChem and ECHA. It is synthesized for research purposes and is available from various chemical suppliers .

Classification

This compound falls under the category of pyrazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the trifluoromethyl group is particularly notable as it often enhances pharmacological efficacy and metabolic stability in drug candidates .

Synthesis Analysis

Methods

The synthesis of 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole typically involves several key steps:

  1. Formation of the Pyrazole Core: The initial step often involves the condensation of hydrazine derivatives with carbonyl compounds to form the pyrazole structure.
  2. Introduction of Substituents: The trifluoromethyl-benzyl group can be introduced via nucleophilic substitution reactions or coupling reactions involving appropriate precursors.
  3. Dioxaborolane Attachment: The dioxaborolane moiety is typically introduced through boronic acid derivatives or via a reaction involving boron reagents that can react with suitable electrophiles.

Technical Details

The specific reaction conditions (temperature, solvent, catalysts) and purification methods (chromatography, crystallization) used during synthesis can vary based on the desired yield and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular formula for 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is C16H22B N2O3. The compound features:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
  • Trifluoromethyl Group: Enhances lipophilicity and biological activity.
  • Dioxaborolane Moiety: Contributes to chemical reactivity and potential interactions with biological targets.

Data

  • Molecular Weight: 352.2 g/mol
  • Boiling Point: Not available.
  • Density: Data not specified but can be estimated based on molecular weight.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic attack under specific conditions.
  2. Cross-Coupling Reactions: Utilizing the boron atom in dioxaborolane for coupling with other organic molecules.
  3. Deprotection Reactions: If protective groups are used during synthesis, they can be removed to yield active compounds.

Technical Details

The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts or ligands that facilitate specific reaction pathways .

Mechanism of Action

Process

The mechanism of action for this compound is likely related to its ability to interact with biological targets through its pyrazole core and substituents:

  1. Target Binding: The trifluoromethyl-benzyl group may enhance binding affinity to specific receptors or enzymes due to increased lipophilicity.
  2. Biological Activity Modulation: The dioxaborolane moiety may facilitate interactions that modulate enzyme activity or receptor signaling pathways.

Data

While specific data on biological activity is limited, similar compounds have shown promise in inhibiting bacterial growth and modulating various biological processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Solubility data are not extensively documented but may vary based on solvent polarity.

Chemical Properties

  • Stability: Stability under various conditions (light, heat) should be assessed for practical applications.
  • Reactivity: Reactivity profiles would depend on substituents and functional groups present.

Relevant data on these properties are often derived from experimental studies conducted during synthesis and characterization phases .

Applications

Scientific Uses

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new antimicrobial agents or anticancer drugs.
  • Chemical Biology: Investigating enzyme inhibition mechanisms or receptor interactions.
  • Material Science: Potential use in creating functional materials due to its unique structural properties.

Research into this compound could lead to significant advancements in drug discovery and development processes .

Properties

CAS Number

1415825-08-9

Product Name

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole

Molecular Formula

C17H20BF3N2O2

Molecular Weight

352.2 g/mol

InChI

InChI=1S/C17H20BF3N2O2/c1-15(2)16(3,4)25-18(24-15)14-9-22-23(11-14)10-12-6-5-7-13(8-12)17(19,20)21/h5-9,11H,10H2,1-4H3

InChI Key

YWVHIUSVKQYGKB-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.